molecular formula C15H14N4O2 B1668163 BX517 CAS No. 850717-64-5

BX517

Numéro de catalogue: B1668163
Numéro CAS: 850717-64-5
Poids moléculaire: 282.3 g/mol
Clé InChI: DFURSNCTQGJRRX-JYRVWZFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Applications De Recherche Scientifique

    Cancer Research

    Mechanism of Action:
    BX517 acts as an ATP-competitive inhibitor of PDK1, exhibiting a potent inhibition profile with an IC50 value of 6 nM. PDK1 is integral to the activation of several downstream kinases, including Akt, which is pivotal in cell survival and proliferation pathways associated with cancer .

    In Vitro Studies:

    • This compound has demonstrated efficacy in inhibiting tumor cell activation of Akt, leading to reduced cell proliferation and invasion in various cancer cell lines. For instance, it has been shown to impair anchorage-independent growth and migration in specific cancer models, highlighting its potential as a therapeutic agent .
    • In a study involving 57 patient-derived tumor xenograft lines, this compound was found to inhibit tumor growth effectively, particularly in cell lines harboring oncogenic receptor tyrosine kinase mutations .

    Case Study:
    In a preclinical model using non-small cell lung cancer (NSCLC) cells, this compound administration resulted in significant tumor volume reduction compared to control groups. This effect was attributed to its ability to inhibit key signaling pathways involved in tumorigenesis .

    Plant Growth Regulation

    Impact on Plant Physiology:
    this compound's role extends beyond oncology; it has been identified as a modulator of plant growth through its interaction with the target of rapamycin (TOR) signaling pathway. This pathway is critical for regulating cell growth and stress responses in plants .

    Experimental Findings:

    • In Arabidopsis seedlings, this compound treatment antagonized sucrose-induced growth, demonstrating its potential as a tool for studying plant development under varying nutrient conditions. The compound inhibited the expression of mitotic cyclins, which are essential for cell cycle progression in root meristems .
    • The research indicated that this compound activates WEE1 kinase expression, suggesting its involvement in the regulatory mechanisms governing plant responses to environmental stresses .

    Pharmacological Insights

    Pharmaceutical Properties:
    Despite its potency, this compound exhibits poor pharmaceutical properties such as low metabolic stability and short half-life (approximately 0.4 hours in rats). These limitations necessitate further optimization for clinical applications .

    Future Directions:
    Ongoing research aims to enhance the pharmacokinetic profile of this compound through structural modifications or combination therapies that could improve its efficacy and stability. Additionally, exploring its use alongside other therapeutic agents may yield synergistic effects against resistant cancer phenotypes .

    Comparative Analysis of this compound with Other PDK1 Inhibitors

    FeatureThis compoundOther PDK1 Inhibitors
    Selectivity Highly selective (IC50 = 6 nM)Varies; some less selective
    Mechanism ATP-competitiveATP-competitive or allosteric
    Pharmaceutical Stability Poor (short half-life)Varies; some have improved stability
    Application Areas Cancer therapy, plant biologyCancer therapy primarily

    Mécanisme D'action

    Target of Action

    BX517, also known as “Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-” or “BX-517” or “SYV8VN8W5K”, is a potent and selective inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1) . PDK1 is a serine/threonine kinase that plays a key role in the activation of a series of protein kinases in the AGC kinase superfamily, which is involved in cancer development and the activation of Akt/S6 kinase and protein kinase C .

    Mode of Action

    This compound inhibits PDK1 by binding to the ATP-binding pocket of the protein . It blocks the activation of Akt in tumor cells with an IC50 of 0.1-1.0 μM . This compound also blocks AKT2 activation in cells with submicromolar potency .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the PDK1-LATS1/2-YAP pathway . Exposure of cells to sphingosine-1-phosphate (S1P) increases the expression of PDK1, decreases the expression of large tumor suppressor 1/2 (LATS1/2), and induces phosphorylation of Yes-associated protein (p-YAP) . This pathway regulates cell senescence and does so through a YAP-mediated feedback loop .

    Pharmacokinetics

    It is soluble in dmso , which suggests that it may be administered in a suitable solvent for research purposes.

    Result of Action

    This compound promotes cell senescence and sensitizes cells to chemotherapy . It inhibits the proliferation and migration of cells . After silencing LATS1/2 in S1PR1-deficient cells, senescence is suppressed and S1PR1 expression is increased concomitantly with YAP expression .

    Action Environment

    The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, exposure of cells to S1P can modulate the effect of this compound on the PDK1-LATS1/2-YAP pathway . .

    Analyse Biochimique

    Biochemical Properties

    BX517 plays a crucial role in biochemical reactions, particularly as an inhibitor of PDK1 . PDK1 is a Ser/Thr kinase that is a crucial activator of a range of protein kinases in the AGC kinase super-family that play key roles in the progression of cancer . This compound interacts with this enzyme, inhibiting its function and thereby influencing the biochemical reactions that the enzyme catalyzes .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation and migration of ovarian cancer cells . Additionally, this compound promotes cell senescence and sensitizes ovarian cancer cells to cisplatin chemotherapy . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The mechanism of action of this compound involves its binding interactions with biomolecules, specifically PDK1 . It binds to the ATP binding pocket of PDK1, inhibiting its function . This inhibition leads to a decrease in the activation of Akt in tumor cells . Furthermore, this compound has been shown to induce changes in gene expression, particularly in the context of cell senescence .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. While specific studies detailing the long-term effects of this compound on cellular function are limited, it has been shown that this compound can promote cell senescence over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of cancer cells .

    Dosage Effects in Animal Models

    While specific studies detailing the dosage effects of this compound in animal models are currently limited, it is known that this compound has potent effects on cells at the micromolar level

    Metabolic Pathways

    This compound is involved in the PDK1 signaling pathway . By inhibiting PDK1, this compound can influence various metabolic processes, including those involving Akt, a protein that plays a key role in cell survival, growth, and metabolism .

    Méthodes De Préparation

    • BX-517 peut être synthétisé en utilisant diverses voies de synthèse.
    • Les méthodes de synthèse exactes et les conditions de réaction ne sont pas explicitement mentionnées dans la littérature disponible.
    • Les méthodes de production industrielle peuvent impliquer des processus de synthèse et de purification à grande échelle, mais les détails spécifiques sont propriétaires.
  • Analyse Des Réactions Chimiques

    • BX-517 subit probablement diverses réactions chimiques en raison de ses groupes fonctionnels.
    • Les réactions courantes comprennent l'oxydation, la réduction et la substitution.
    • Les réactifs et les conditions dépendent du type de réaction spécifique.
    • Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.
  • Applications de la recherche scientifique

    • BX-517 a des implications significatives dans la recherche scientifique dans plusieurs domaines :

        Chimie: Étudier ses interactions avec les kinases et autres protéines.

        Biologie: Enquêter sur son rôle dans les voies de signalisation cellulaire.

        Médecine: Explorer son potentiel comme agent thérapeutique.

        Industrie: Développement d'inhibiteurs de kinases pour la découverte de médicaments.

  • Mécanisme d'action

  • Comparaison Avec Des Composés Similaires

    • L'unicité de BX-517 réside dans sa forte sélectivité pour PDK1 (100 fois ou mieux par rapport aux autres kinases).
    • Des composés similaires comprennent d'autres inhibiteurs de PDK1 et des molécules ciblant les kinases.

    Activité Biologique

    BX517 is a potent and selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in various cellular signaling pathways, particularly those involved in cancer progression and plant growth regulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation, and implications in both oncology and plant biology.

    1. Overview of this compound

    This compound was developed by Berlex Biosciences and is characterized by its ability to inhibit PDK1 with an IC50 of approximately 6 nM. This compound has been extensively studied for its effects on the Akt signaling pathway, which is pivotal in cancer cell survival and proliferation. Despite its promising activity, this compound faced challenges related to solubility and bioavailability, limiting its further development as a therapeutic agent .

    This compound primarily exerts its effects through the inhibition of PDK1, which is a serine/threonine kinase that activates several downstream targets, including Akt, S6 kinase, and protein kinase C. By inhibiting PDK1, this compound disrupts the signaling cascades that promote cell survival and growth in cancer cells.

    Table 1: Key Characteristics of this compound

    PropertyValue
    Molecular FormulaC15H14N4O2
    Molecular Weight282.3 g/mol
    IC50 (PDK1)6 nM
    SolubilityInsoluble in water; >8.55 mg/mL in DMSO
    OriginDeveloped by Berlex Biosciences

    3. Biological Activity in Cancer Research

    Research has demonstrated that this compound can significantly inhibit the growth of various cancer cell lines through its action on PDK1. In vitro studies have shown that this compound reduces non-adherent cell growth and induces apoptosis in tumor cells.

    Case Study: Inhibition of Tumor Growth

    A study involving multiple cancer cell lines (e.g., HCT-116 colon cancer cells) revealed that this compound effectively inhibited cell proliferation when tested in soft agar colony formation assays. The results indicated that approximately half of the responsive primary human tumor lines harbor oncogenic receptor tyrosine kinase (RTK) mutations, suggesting a potential biomarker for patient response to PDK1-targeted therapies .

    Table 2: Effects of this compound on Cancer Cell Lines

    Cell LineTypeIC50 (μM)Response
    HCT-116Colon>30Sensitive
    MCF7Breast>30Sensitive
    NCI-H1915Lung>30Sensitive

    4. Impact on Plant Biology

    In addition to its applications in oncology, this compound has been investigated for its effects on plant growth regulation. Specifically, it has been shown to influence the target of rapamycin (TOR) signaling pathway in Arabidopsis seedlings.

    Mechanism in Plants

    This compound reduces TOR kinase activity and activates WEE1 expression, which plays a critical role in the meristematic cell cycle progression. The compound inhibits the expression of mitotic cyclins CYCB1 and CYCA3, leading to reduced root development and overall plant biomass production when sucrose is applied .

    Table 3: Effects of this compound on Plant Growth Parameters

    ParameterControl GroupThis compound Treatment
    TOR ActivityNormalReduced
    WEE1 ExpressionBaselineIncreased
    Root DevelopmentEnhancedInhibited

    5. Conclusion

    This compound represents a significant advancement in the field of pharmacology due to its dual role as a PDK1 inhibitor in both cancer research and plant biology. Its ability to modulate critical signaling pathways highlights its potential as a therapeutic agent, despite challenges related to solubility and bioavailability.

    Future research should focus on improving the pharmacokinetic properties of this compound while exploring its full therapeutic potential across various biological systems. The understanding gained from studies involving this compound can pave the way for novel treatments targeting PDK1-related pathways in cancer therapy and agricultural applications.

    Propriétés

    IUPAC Name

    [(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DFURSNCTQGJRRX-JYRVWZFOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14N4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    282.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    946843-63-6
    Record name BX-517
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name BX-517
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    BX517
    Reactant of Route 2
    Reactant of Route 2
    BX517
    Reactant of Route 3
    Reactant of Route 3
    BX517
    Reactant of Route 4
    BX517
    Reactant of Route 5
    BX517
    Reactant of Route 6
    Reactant of Route 6
    BX517
    Customer
    Q & A

    Q1: What is the mechanism of action of BX-517 and its downstream effects?

    A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].

    Q2: How does the structure of BX-517 contribute to its binding to PDK1?

    A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.

    Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?

    A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.

    Q4: What limitations were encountered with BX-517 during its development?

    A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.

    Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?

    A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.